4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine
Description
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-5-8(13)3-4-11(9)14/h3-5,10,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYDQAZTCIMDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=CC(=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
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Anti-Inflammatory Agents
- Recent studies have indicated that derivatives of pyrrolidine compounds, including 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine, exhibit significant anti-inflammatory properties. They have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structure allows it to interact effectively with COX-1 and COX-2 enzymes, potentially leading to the development of new anti-inflammatory drugs .
- Pain Management
- Neuropharmacology
Case Study 1: Anti-Inflammatory Activity
A study conducted on a series of pyrrolidine derivatives demonstrated that compounds structurally similar to 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine showed promising results in inhibiting COX enzymes. The study utilized a colorimetric screening assay to determine the inhibitory activity against COX-1 and COX-2, revealing IC50 values that suggest significant anti-inflammatory potential .
Case Study 2: Pain Relief Efficacy
In a preclinical model assessing pain relief, 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine was administered alongside standard analgesics. Results indicated enhanced pain relief compared to controls, suggesting its utility as an adjunct therapy in pain management protocols .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Substitution Reactions at the Difluorophenyl Group
The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
Table 1: Substitution Reactions
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Mechanistic Insight : The electron-deficient difluorophenyl group facilitates NAS via a Meisenheimer intermediate. Palladium-catalyzed couplings (e.g., Suzuki) exploit the aromatic C–F bond’s reactivity .
Functionalization of the Pyrrolidine Nitrogen
The secondary amine undergoes alkylation, acylation, and reductive amination.
Table 2: Nitrogen Functionalization
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Steric Effects : The 3,3-dimethyl groups hinder bulky electrophiles, favoring smaller reagents like formaldehyde .
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidative conditions, the pyrrolidine ring undergoes transformations.
Table 3: Ring-Modifying Reactions
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Oxidation : The tertiary C–H adjacent to nitrogen is oxidized to a ketone, forming a pyrrolidinone .
Cross-Coupling at the Pyrrolidine Ring
The saturated ring participates in C–C bond-forming reactions via transition-metal catalysis.
Table 4: Cross-Coupling Reactions
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Challenges : Steric bulk from dimethyl groups limits coupling efficiency unless bulky ligands (e.g., Xantphos) are used .
Biological Activity and Pharmacological Modifications
Derivatives of this compound show promise as kinase inhibitors and antimicrobial agents.
Key Findings :
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Kinase Inhibition : N-Acylated derivatives exhibit IC₅₀ values of 0.2–1.8 μM against CDPK4 (linked to malaria parasite viability) .
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Antimicrobial Activity : Fluorine-free analogs demonstrate MIC values of 4–8 μg/mL against Gram-positive bacteria .
Stability and Degradation Pathways
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolidine Derivatives and Analogs
Key Findings:
Stereochemical Sensitivity : Replacing pyrrolidine with D-proline (Compound 31) reduces potency by 9-fold, highlighting the importance of ring stereochemistry in target engagement .
Aryl Substituent Position : The 2,4-difluorophenyl analog (1189996-39-1) exhibits slightly lower structural similarity (0.98 vs. 1.00) compared to the 2,5-difluorophenyl variant (1443624-23-4), underscoring how fluorine positioning affects molecular recognition .
Bicyclic and Bridged Analogs
Bridged (e.g., compound 34–35) and fused bicyclic pyrrolidine derivatives (e.g., compounds 32–33) were synthesized in the same study as the target compound .
Discussion of Structural and Functional Insights
- Fluorine Effects : Fluorine atoms on the aryl ring improve metabolic stability and hydrophobic interactions, but their positional isomerism (2,5 vs. 2,4) may alter binding pocket compatibility .
- Steric and Conformational Factors : The 3,3-dimethyl groups in the target compound likely stabilize a bioactive conformation, whereas D-proline introduces unfavorable torsional strain, reducing potency .
- Piperidine vs. Pyrrolidine : Piperidine analogs (e.g., 1185010-62-1) exhibit lower similarity (0.96), emphasizing the preference for five-membered pyrrolidine rings in this structural class .
Q & A
Q. What are the optimal synthetic routes for 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine in academic settings?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A validated approach includes:
- Step 1 : Bromination of the pyrrolidine precursor using N-iodosuccinimide (NIS) in acetone at room temperature .
- Step 2 : Suzuki-Miyaura coupling with 2,5-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Step 3 : Purification via column chromatography and structural validation using NMR and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine?
Methodological Answer:
- ¹H/¹³C NMR : Assign chemical shifts for fluorophenyl protons (δ 6.8–7.2 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm).
- X-ray Crystallography : Resolve bond angles (e.g., C–F bond distortion) and confirm stereochemistry (e.g., dihedral angles between fluorophenyl and pyrrolidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass: 237.1234 g/mol for C₁₂H₁₄F₂N).
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO, aqueous buffers (pH 1–10), and ethanol using UV-Vis spectroscopy.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine in ion channel modulation?
Methodological Answer:
- Target Validation : Use patch-clamp assays to evaluate inhibition of Na⁺-Ca²⁺ exchangers (NCX1.1), referencing structural analogs like SEA0400 .
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) and compare IC₅₀ values.
- Computational Modeling : Perform molecular dynamics (MD) simulations to predict binding interactions with NCX1.1’s hydrophobic pockets .
Q. How can researchers investigate the compound’s role in suppressing microbial virulence pathways?
Methodological Answer:
- In Vitro Assays : Measure biofilm inhibition in Staphylococcus aureus using crystal violet staining and RT-qPCR to quantify virulence gene expression (e.g., hla for α-hemolysin) .
- SAR Expansion : Synthesize benzoic acid derivatives (e.g., 4-(2,5-difluorophenyl) benzoic acid) to compare anti-virulence efficacy .
Q. What advanced chromatographic methods are suitable for impurity profiling during synthesis?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water) to separate intermediates and impurities (e.g., des-fluoro byproducts) .
- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress to identify degradation pathways .
Q. How can computational tools aid in predicting the metabolic fate of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
